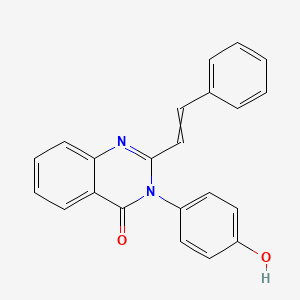
4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- is a useful research compound. Its molecular formula is C22H16N2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4(3H)-Quinazolinone derivatives, particularly 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's biological properties, including its antioxidant, antibacterial, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- is C20H14N2O2 with a molecular weight of approximately 314.34 g/mol . The compound features a quinazolinone core with a hydroxyl group and a phenylethenyl substituent, which significantly influences its biological activity.
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant potential. The antioxidant activity was evaluated using various assays, including CUPRAC and ABTS, which demonstrated that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals .
Table 1: Antioxidant Activity Evaluation
| Assay Type | IC50 Value (µM) | Notes |
|---|---|---|
| DPPH | Not specified | Less sensitive than CUPRAC |
| CUPRAC | 15.5 | High reliability in results |
| ABTS | 12.8 | Strong radical scavenging activity |
The presence of multiple hydroxyl groups in ortho or para positions on the phenyl ring was found to be crucial for increased antioxidant activity .
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that these compounds can synergize with beta-lactam antibiotics, enhancing their efficacy against resistant bacterial strains. For instance, a study demonstrated that certain quinazolinones bind to the allosteric site of penicillin-binding protein (PBP)2a, facilitating the action of beta-lactams .
Case Study: Synergistic Effects Against MRSA
- Compound : (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one
- Findings : Showed significant synergy with piperacillin-tazobactam in vitro and in vivo models.
- Mechanism : Binding at PBP2a allosteric site resulted in conformational changes that opened the active site for beta-lactam binding .
Anticancer Activity
Quinazolinone derivatives exhibit promising anticancer properties. A study evaluating various quinazolinone-thiazole hybrids revealed significant cytotoxic effects against different cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .
Table 2: Cytotoxicity Results
| Compound ID | Cell Line | IC50 Value (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings indicate that modifications to the quinazolinone core can enhance cytotoxicity, making them potential candidates for further development as anticancer agents.
属性
CAS 编号 |
112750-80-8 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-(2-phenylethenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c25-18-13-11-17(12-14-18)24-21(15-10-16-6-2-1-3-7-16)23-20-9-5-4-8-19(20)22(24)26/h1-15,25H |
InChI 键 |
UODHAIKICSVODS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















